1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-
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Overview
Description
1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- is an organic compound with a biphenyl core and three ethoxyethoxy groups attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- typically involves the reaction of 1,1’-biphenyl-4-ol with 2-(2-ethoxyethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at room temperature for 24 hours . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-[2-(2-methoxyethoxy)ethoxy]-: Similar structure but with methoxyethoxy groups instead of ethoxyethoxy groups.
1,1’-Biphenyl, 4-[2-(2-propoxyethoxy)ethoxy]-: Similar structure but with propoxyethoxy groups.
Uniqueness
1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific combination of ethoxyethoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve .
Properties
CAS No. |
218769-17-6 |
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Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[2-(2-ethoxyethoxy)ethoxy]-4-phenylbenzene |
InChI |
InChI=1S/C18H22O3/c1-2-19-12-13-20-14-15-21-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
InChI Key |
CPSDFRKAYNYQER-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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